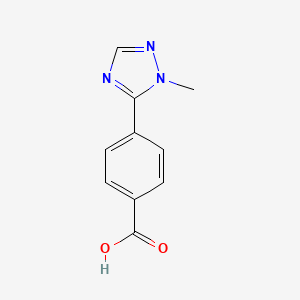

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(2-methyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWAODQLNJKZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moietyThis reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the benzoic acid moiety can produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been primarily investigated for its potential as an anticancer agent. Research indicates that derivatives of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid can selectively inhibit the growth of cancer cells while exhibiting minimal toxicity to normal cells.

Case Study: Synthesis and Evaluation of Anticancer Hybrids

- Objective : To develop hybrids using this compound as a structural platform.

- Methodology : Compounds were synthesized and characterized using NMR and mass spectrometry. In vitro cytotoxicity was assessed against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- Results : The most potent hybrids showed IC50 values between 15.6 mM and 23.9 mM, comparable to doxorubicin, indicating significant anticancer activity with selective toxicity towards cancer cells.

Agricultural Applications

Pesticidal Activity

Recent studies have also focused on the use of this compound in developing novel pesticides. Its derivatives have shown efficacy against various pests, suggesting potential applications in agricultural pest management.

Case Study: Development of Pesticidal Agents

- Objective : To explore the pesticidal properties of derivatives of this compound.

- Methodology : Various derivatives were synthesized and tested for their ability to control harmful organisms.

- Results : The synthesized compounds exhibited significant efficacy against multiple pest species with improved safety profiles compared to traditional pesticides .

Microbiology

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives of this compound have demonstrated effectiveness against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy Testing

- Objective : To assess the antimicrobial potential of derivatives derived from the compound.

- Methodology : The disk diffusion method was employed on agar plates inoculated with various microbial strains to determine minimum inhibitory concentration (MIC).

- Results : Several derivatives showed significant antibacterial and antifungal activity at low concentrations, indicating their potential as lead compounds in antibiotic development.

Table 1: Anticancer Activity of Hybrids

| Compound | Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|---|

| Hybrid A | MCF-7 | 15.6 | High |

| Hybrid B | HCT-116 | 23.9 | Moderate |

| Doxorubicin | MCF-7 | 20.0 | Reference |

Table 2: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Safety Rating |

|---|---|---|---|

| Derivative A | Aphids | 85 | Low |

| Derivative B | Fungal Strain X | 90 | Moderate |

Table 3: Antimicrobial Activity

| Derivative | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative C | E. coli | 32 |

| Derivative D | S. aureus | 16 |

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in the Heterocyclic Core

2-(1-Methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxylic Acid

- Structure: Replaces the benzene ring with a quinoline system.

- Pharmacological Role: Used in the synthesis of GLUT1 inhibitors, demonstrating enhanced binding affinity due to the planar quinoline system .

4-(2H-Tetrazol-5-yl)benzoic Acid

- Structure : Substitutes the triazole with a tetrazole ring.

- Physicochemical Properties : Lower lipophilicity (logP ≈ 1.2) due to the tetrazole’s polarity, contrasting with the methyl-triazole analog (logP ≈ 1.8) .

- Applications : Commonly used as a bioisostere for carboxylic acids in drug design, though less metabolically stable than triazoles .

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

Analogues with Modified Substituents

5-Chloro-2-Methoxy-4-(1H-Tetrazol-1-yl)benzoic Acid

- Structure : Incorporates chlorine and methoxy groups on the benzene ring.

2-(((3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic Acid

Pharmacologically Active Derivatives

BMS-644950

- Structure : A complex HMG-CoA reductase inhibitor featuring the 1-methyl-1,2,4-triazole moiety.

- Advantage : The triazole contributes to reduced myotoxicity compared to statins, highlighting the safety profile of methyl-triazole derivatives .

NIMH Compound F-908

Comparative Analysis: Structural, Physicochemical, and Pharmacological Properties

| Compound Name | Core Structure | Molecular Weight (g/mol) | logP | Key Pharmacological Role |

|---|---|---|---|---|

| 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid | Benzoic acid + triazole | 203.2 | ~1.8 | Enzyme inhibitor building block |

| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxylic acid | Quinoline + triazole | 309.3 | ~2.5 | GLUT1 inhibitor precursor |

| 4-(2H-Tetrazol-5-yl)benzoic acid | Benzoic acid + tetrazole | 206.2 | ~1.2 | Carboxylic acid bioisostere |

| BMS-644950 | Triazole + pyrimidine | 529.6 | ~3.1 | HMG-CoA reductase inhibitor |

Key Observations :

- Triazole vs. Tetrazole : Triazoles generally exhibit better metabolic stability and moderate lipophilicity, making them preferable in orally bioavailable drugs .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity but may reduce solubility .

- Methyl Group Impact : The 1-methyl group on the triazole reduces metabolic oxidation, extending half-life in vivo .

Biological Activity

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- CAS Number : 1250530-15-4

The compound features a triazole ring that is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis of Derivatives

A series of derivatives of this compound have been synthesized and evaluated for their biological activities. The synthesis often involves coupling reactions with various substituents on the benzoic acid moiety to enhance potency against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Notably:

- Cytotoxicity Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have demonstrated promising results. Several derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM , which are comparable to or better than the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxicity of Selected Derivatives

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound 2 | 18.7 µM | 25.7 µM | More potent |

| Compound 5 | 19.0 µM | 26.0 µM | Comparable |

| Compound 14 | 16.0 µM | 24.0 µM | More potent |

| Doxorubicin | 19.7 µM | 22.6 µM | Reference |

The most active compounds not only showed significant cytotoxicity but also demonstrated selectivity towards cancer cells over normal cells (RPE-1), indicating a potentially favorable therapeutic index.

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Compounds like 2 and 14 have been shown to induce apoptosis in MCF-7 cells, which is a crucial mechanism for eliminating cancer cells.

- Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression, leading to increased cell death in cancerous tissues.

- Inhibition of Proliferation : The ability to inhibit cell proliferation was confirmed through assays that measured cell viability post-treatment.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown potential antimicrobial activity against various pathogens, including strains of Mycobacterium tuberculosis. The structure–activity relationship studies indicate that modifications on the triazole ring can enhance efficacy against resistant strains.

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 0.625 μg/mL |

| Compound B | 1.25 μg/mL |

| Compound C | >10 μg/mL |

These findings suggest that certain structural features contribute significantly to the antimicrobial potency of these compounds.

Case Studies and Research Findings

Several research articles have documented the biological activity of triazole derivatives:

- A study synthesized a series of triazole-benzene hybrids and evaluated their anticancer activities, revealing that certain modifications led to improved potency and selectivity against cancer cells .

- Another investigation focused on the anti-tubercular activity of triazole derivatives, demonstrating effective inhibition at low concentrations against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted triazoles and benzoic acid derivatives. For example, refluxing 1-methyl-1H-1,2,4-triazole with a benzaldehyde derivative in ethanol under acidic conditions (e.g., glacial acetic acid) followed by oxidation yields the target compound. Intermediate characterization employs ¹H NMR spectroscopy , LC-MS , and elemental analysis to confirm structural integrity and purity .

Q. How is the structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : A multi-technique approach is critical. ¹H NMR identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm). LC-MS confirms molecular weight (e.g., m/z 203.20 for C₁₀H₉N₃O₂) and purity. Elemental analysis validates C, H, N, and S content within ±0.3% of theoretical values .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures are standard. Purity is assessed via HPLC (>95% purity) or TLC (Rf = 0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in understanding its reactivity in coupling reactions or coordination chemistry .

Q. What pharmacological activities are associated with derivatives of this compound, and how are they evaluated?

- Methodological Answer : Derivatives are screened for antimicrobial (MIC assays), antioxidant (DPPH radical scavenging), and enzyme inhibition (e.g., α-glucosidase) activities. For example, salts of this compound are tested in vitro for dose-dependent inhibition of bacterial growth (IC₅₀ values) and compared to standard drugs like ampicillin .

Q. How do structural modifications (e.g., salt formation, substituent addition) impact the stability and solubility of this compound?

- Methodological Answer : Salt formation (e.g., sodium or potassium salts) enhances aqueous solubility, assessed via UV-Vis spectroscopy in phosphate buffer (pH 7.4). Stability under accelerated conditions (40°C/75% RH for 4 weeks) is monitored using HPLC to detect degradation products .

Q. What analytical contradictions arise when characterizing this compound, and how are they resolved?

- Methodological Answer : Discrepancies between LC-MS and elemental analysis may indicate impurities or hydration. Cross-validation with FTIR (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) resolves such issues. For example, SHELX software refines crystal structures to confirm bond lengths and angles .

Q. How is this compound utilized in the synthesis of complex molecules (e.g., GLUT1 inhibitors or PARP-1 inhibitors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.